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molecular formula C10H7ClO2S B1359691 Methyl 5-chloro-1-benzothiophene-2-carboxylate CAS No. 35212-96-5

Methyl 5-chloro-1-benzothiophene-2-carboxylate

Cat. No. B1359691
M. Wt: 226.68 g/mol
InChI Key: FEUIEMHKEHSOCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04224330

Procedure details

To lithium aluminum hydride (26.5 mmol) and 50 ml ether, at -20° under nitrogen, is slowly added methyl 5-chlorobenzothiophene-2-carboxylate (6 g, 26.5 mmol). The mixture is then stirred at -20° for 10 minutes. After no starting material is detectable by thin layer chromatography, the mixture is quenched with 1 ml water, 1 ml 15% NaOH, and 3 ml water at -20°. The mixture is allowed to warm to RT and stirred for 15 hours. The mixture was then filtered and solvent evaporated to give 5-chlorobenzothiophene-2-methanol.
Quantity
26.5 mmol
Type
reactant
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[H-].[Al+3].[Li+].[H-].[H-].[H-].[Cl:7][C:8]1[CH:9]=[CH:10][C:11]2[S:15][C:14]([C:16](OC)=[O:17])=[CH:13][C:12]=2[CH:20]=1>CCOCC>[Cl:7][C:8]1[CH:9]=[CH:10][C:11]2[S:15][C:14]([CH2:16][OH:17])=[CH:13][C:12]=2[CH:20]=1 |f:0.1.2.3.4.5|

Inputs

Step One
Name
Quantity
26.5 mmol
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Step Two
Name
Quantity
6 g
Type
reactant
Smiles
ClC=1C=CC2=C(C=C(S2)C(=O)OC)C1
Step Three
Name
Quantity
50 mL
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture is then stirred at -20° for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at -20°
CUSTOM
Type
CUSTOM
Details
the mixture is quenched with 1 ml water, 1 ml 15% NaOH, and 3 ml water at -20°
STIRRING
Type
STIRRING
Details
stirred for 15 hours
Duration
15 h
FILTRATION
Type
FILTRATION
Details
The mixture was then filtered
CUSTOM
Type
CUSTOM
Details
solvent evaporated

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
ClC=1C=CC2=C(C=C(S2)CO)C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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